molecular formula C22H13ClF2N2O2 B6483970 (2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327177-88-7

(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B6483970
CAS No.: 1327177-88-7
M. Wt: 410.8 g/mol
InChI Key: YHSSYNLCGCLSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide” is a chromene-based derivative featuring a carboxamide group linked to a 4-chlorophenyl moiety and an imino group substituted with a 3,5-difluorophenyl ring. Chromene derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-difluorophenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF2N2O2/c23-14-5-7-17(8-6-14)26-21(28)19-9-13-3-1-2-4-20(13)29-22(19)27-18-11-15(24)10-16(25)12-18/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSSYNLCGCLSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC(=C3)F)F)O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate phenylacetic acid derivative under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an amine, such as 4-chloroaniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Substitution with Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings or the chromene core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated benzene derivatives in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog with Varying Phenylimino Substituents

The closest analog is “(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide” (). Key differences include:

  • Substituent positions: The target compound has 3,5-difluorophenyl imino substitution, while the analog features 5-chloro-2-fluorophenyl.
  • Molecular weight : The target compound (C₂₂H₁₄ClF₂N₂O₂) has a molecular weight of 411.8 g/mol, whereas the analog (C₂₂H₁₃Cl₂FN₂O₂) weighs 427.8 g/mol due to an additional chlorine atom .

Carboxamide Derivatives with Sulfamoylphenyl Groups

Compounds like “2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide” () differ in their substituents:

  • Functional groups : The sulfamoyl group (–SO₂NH₂) in ’s compounds increases polarity and hydrogen-bonding capacity compared to the target compound’s 4-chlorophenyl group.
  • Spectral data: The IR spectra of sulfamoyl derivatives show distinct C≡N (2214 cm⁻¹) and C=O (1664 cm⁻¹) stretches, while the target compound’s imino group (C=N) would exhibit absorption near 1600–1650 cm⁻¹ .
  • Melting points : Sulfamoylphenyl derivatives (e.g., compound 13a, mp 288°C) have higher melting points than halogenated analogs, likely due to stronger intermolecular forces .

Chromene Derivatives with Chlorobenzylidene Substituents

describes chromene derivatives with chlorobenzylidene groups (e.g., compound 4):

  • Structural complexity: The target compound’s planar chromene-imino system contrasts with tetrahydrochromene frameworks in , which exhibit reduced aromaticity and increased conformational flexibility.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
Target Compound 4-Cl-C₆H₄, 3,5-F₂-C₆H₃ 411.8 N/A N/A
(2Z)-2-[(5-Cl-2-F-C₆H₃)imino]-... (Analog) 4-Cl-C₆H₄, 5-Cl-2-F-C₆H₃ 427.8 N/A N/A
2-Oxo-N-(4-sulfamoylphenyl)-... (Compound 12) 4-SO₂NH₂-C₆H₄ 357.4 N/A 1664 (C=O)
2-Cyano-...ethanamide (Compound 13a) 4-CH₃-C₆H₄ 357.4 288 2214 (C≡N), 1664 (C=O)

Table 2: Substituent Impact on Properties

Feature Target Compound Sulfamoylphenyl Derivatives () Chlorobenzylidene Analogs ()
Polarity Moderate (Cl, F substituents) High (–SO₂NH₂ group) Low (Cl, non-polar groups)
Solubility Likely moderate in DMSO High in polar solvents (e.g., DMF) Low in aqueous media
Bioavailability Potential for membrane permeation Reduced due to high polarity Variable (depends on substituent bulk)

Discussion of Comparative Findings

  • Solubility vs. permeability : Sulfamoylphenyl derivatives () prioritize solubility, whereas the target compound’s 4-chlorophenyl group balances lipophilicity for membrane penetration .
  • Structural rigidity: The target compound’s planar chromene-imino system may favor π-π stacking interactions, unlike tetrahydrochromenes (), which adopt non-planar conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.